1-phenylbut-3-en-2-one
Overview
Description
1-Phenylbut-3-en-2-one is an organic compound with the molecular formula C10H10OThis compound is also known by other names such as 3-buten-2-one, 1-phenyl- and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-en-2-one can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with 2,4,6-trinitrobenzenesulfonic acid . Another method includes the acylation of benzene with 4-chlorobutyryl chloride, followed by oxidation and dehydrochlorination steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of styrene and acetic anhydride in the presence of a catalyst. The reaction mixture is heated to a predetermined temperature with continuous stirring to achieve the desired product .
Chemical Reactions Analysis
Scientific Research Applications
1-Phenylbut-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . Additionally, its conjugated double bond and carbonyl group allow it to participate in various chemical reactions, such as the Norrish type II photoreaction, which leads to main chain scission in polymers .
Comparison with Similar Compounds
1-Phenylbut-3-en-2-one can be compared with other similar compounds, such as:
Benzalacetone (Benzylideneacetone): Both compounds have a conjugated double bond and carbonyl group, but benzalacetone has a different substitution pattern on the phenyl ring.
Methyl styryl ketone: This compound is similar in structure but has a methyl group instead of a phenyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-phenylbut-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXNCQDACBMKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190892 | |
Record name | 1-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37442-55-0 | |
Record name | 1-Phenyl-3-buten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037442550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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